molecular formula C4H8N2O3S B017261 N-Carbamoyl-L-cysteine CAS No. 24583-23-1

N-Carbamoyl-L-cysteine

Cat. No. B017261
CAS RN: 24583-23-1
M. Wt: 164.19 g/mol
InChI Key: APFSAMXTZRYBKF-REOHCLBHSA-N
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Description

Synthesis Analysis

N-Carbamoyl-L-cysteine can be synthesized through biochemical processes involving bacteria. For instance, Pseudomonas species have been shown to convert D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine, with NCC identified as an intermediate. This transformation demonstrates the enzyme-mediated bioconversion capabilities of specific microbial strains, highlighting the enzymatic pathways involved in producing NCC and ultimately L-cysteine from precursors like D,L-ATC (Tamura et al., 1998).

Molecular Structure Analysis

The molecular structure of NCC is characterized by the addition of a carbamoyl group to the amino acid cysteine. This structural modification significantly alters its chemical reactivity and physical properties. The presence of both the amine and thiol groups in its structure allows NCC to participate in a variety of chemical reactions, contributing to its versatility in biochemical applications.

Chemical Reactions and Properties

NCC undergoes specific chemical reactions owing to its unique structure. For example, enzymatic activities involving NCC have been observed in Pseudomonas sp. strain ON-4a, where N-carbamoyl-L-cysteine amidohydrolase (NCC amidohydrolase) demonstrates specificity for the hydrolysis of NCC among other N-carbamoyl-amino acids. This specificity underlines the enzyme's role in the metabolism of NCC and its selectivity towards substrates with a carbamoyl group (Ohmachi et al., 2004).

Physical Properties Analysis

The physical properties of NCC, such as solubility, melting point, and stability, are influenced by the carbamoyl group. These properties are crucial for its handling, storage, and application in various biochemical and industrial processes. Understanding the physical properties of NCC is essential for optimizing its use in synthesis and production workflows.

Chemical Properties Analysis

NCC's chemical properties, including its reactivity with other compounds and its role in biochemical pathways, are central to its applications in biotechnology and medicine. The carbamoyl group contributes to the compound's functionality, enabling its participation in enzymatic reactions and synthesis processes. Detailed studies on its chemical behavior provide insights into its potential uses and the mechanisms underlying its biochemical activities.

References

  • Tamura, Y., Nishino, M., Ohmachi, T., & Asada, Y. (1998). N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ(2)-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp. ON-4a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229. Link to paper.

  • Ohmachi, T., Narita, M., Kawata, M., Bizen, A., Tamura, Y., & Asada, Y. (2004). A novel N-carbamoyl-l-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-l-cysteine amidohydrolase expressed in Escherichia coli. Applied Microbiology and Biotechnology, 65, 686-693. Link to paper.

Scientific Research Applications

  • Biological Conversion Processes : It is involved in the conversion of D,L-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine in Pseudomonas sp. strain ON-4a, as demonstrated by Ohmachi et al. (2002) in their study published in "Bioscience, Biotechnology, and Biochemistry" (Ohmachi et al., 2002).

  • Thiol Protection in Peptides : Guttmann (1966) found that N-Carbamoyl-L-cysteine is used for protecting the thiol function of cysteine in biologically important peptides such as ribonuclease, insulin, oxytocin, and vasopressin (Guttmann, 1966).

  • Cysteine Production in Biotechnology : According to Wada and Takagi (2006), it is used in biotechnological processes for cysteine production. This involves enhancing biosynthetic activity, weakening degradation pathways, and exploiting the export system (Wada & Takagi, 2006).

  • Triggering Amidotransferase Activity : Mareya and Raushel (1994) described its use as a molecular wedge for triggering the amidotransferase activity of carbamoyl phosphate synthetase in Escherichia coli (Mareya & Raushel, 1994).

  • Antitumoral Activity : Németh et al. (1978) noted that N-carbamoyl-L-cysteine derivatives have shown antitumoral activity in animal experiments, especially the ethyl and chloroethyl derivatives (Németh et al., 1978).

  • Nutritional Supplement : Joo, Hyeon, and Han (2017) reported its use as a nutrition supplement in industrial food production, agriculture, and animal feed (Joo, Hyeon, & Han, 2017).

  • Role in Cellular Homeostasis : Yin et al. (2016) highlighted the importance of L-cysteine in cellular homeostasis and its role in the production of GSH, H(2)S, and taurine, which may improve health and well-being (Yin et al., 2016).

Future Directions

Future research could focus on increasing the production of biosynthetic L-cysteine, for which N-Carbamoyl-L-cysteine is an intermediate . This could involve optimizing the metabolic pathway and exploring more efficient biosynthetic pathways.

properties

IUPAC Name

(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSAMXTZRYBKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947455
Record name N-[Hydroxy(imino)methyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbamoyl-L-cysteine

CAS RN

24583-23-1
Record name N-(Aminocarbonyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24583-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamoyl-L-cysteine
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Record name N-[Hydroxy(imino)methyl]cysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-carbamoyl-L-cysteine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
Y Tamura, M Nishino, T Ohmachi… - Bioscience …, 1998 - academic.oup.com
… (L-SCC) was formed from D, L-ATC by a crude enzyme solution of Pseudomonas thiazolinophilum, but neither L-cysteine nor L-cystine was formed from N-carbamoyl-L-cysteine …
Number of citations: 40 academic.oup.com
T Ohmachi, M Narita, M Kawata, A Bizen… - Applied microbiology …, 2004 - Springer
… N-carbamoyl-l-cysteine amidohydrolase (NCC amidohydrolase) was purified and … high activity in the hydrolysis of N-carbamoyl-l-cysteine as substrate. These results suggested that the …
Number of citations: 22 link.springer.com
Y Tamura, T Ohmachi, Y Asada - The Journal of General and Applied …, 2001 - jstage.jst.go.jp
The induction of 2-amino-D2-thiazoline-4-carboxylic acid hydrolase (ATCase) and N-carbamoylcysteine amidohydrolase (NCCase), both of which are involved in the conversion step of …
Number of citations: 16 www.jstage.jst.go.jp
T Yoshiharu, N Mizuka, O Tetsuo… - Bioscience, Biotechnology …, 1998 - cir.nii.ac.jp
We investigated the conversion of D, L-2-amino-Δ 2-thiazoline-4-carboxylic acid (D, L-ATC) to L-cysteine with Pseudomonas sp. ON-4a, an ATC-assimilating bacterium. Cysteine and N-…
Number of citations: 2 cir.nii.ac.jp
O Tetsuo, N Mizuka, K Maki, EDO Namiko… - Bioscience …, 2002 - cir.nii.ac.jp
… to N-carbamoyl-L-cysteine, and that the 45-kDa protein encoded by ORF2 was the … N-carbamoyl-L-cysteine amidohydrolase, which catalyzes the conversion of N-carbamoyl-L-cysteine …
Number of citations: 2 cir.nii.ac.jp
T Ohmachi, M Nishino, M Kawata, N Edo… - Bioscience …, 2002 - jstage.jst.go.jp
… to Ncarbamoyl-L-cysteine, and that the 45-kDa protein encoded by ORF2 was the … N-carbamoyl-Lcysteine amidohydrolase, which catalyzes the conversion of N-carbamoyl-L-cysteine …
Number of citations: 28 www.jstage.jst.go.jp
S Martínez-Rodríguez, JM Clemente-Jiménez… - Microbial …, 2005 - karger.com
… L -N-carbamoylase involved in the ‘hydantoinase process’ that has hydrolyzed N-carbamoyl-L -cysteine, though less efficiently than N-carbamoyl-L -methionine. The enzyme did not …
Number of citations: 19 karger.com
J Duan, Q Zhang, H Zhao, J Du, F Bai, G Bai - Biotechnology letters, 2012 - Springer
… uses the l-NCC (N-carbamoyl-l-cysteine) pathway to convert dl-2-amino-Δ 2 -thiazoline-4-carboxylic acid (dl-ATC) to l-cysteine. Genes encoding ATC racemase (AtcA), l-ATC hydrolase (…
Number of citations: 9 link.springer.com
M Ma, T Liu, H Wu, F Yan, N Chen, X Xie - … 25-27, 2016, Tianjin, China 3, 2018 - Springer
… Tamura et al. reported that N-carbamoyl-l-cysteine is an intermediate in the conversion of dl-ATC to l-cysteine in Pseudomonas sp. ON4a and Pseudomonas putida AJ3865 [14]. Huai et …
Number of citations: 2 link.springer.com
J Pozo‐Dengra, AI Martínez‐Gómez… - Biotechnology …, 2010 - Wiley Online Library
… putida IFO 12996 as well as N-carbamoyl-L-cysteine amidohydrolase from Pseudomonas sp. ON-4a previously treated with the chelating agent EDTA.8, 13, 14, 22, 25 Diferent metal …
Number of citations: 14 aiche.onlinelibrary.wiley.com

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